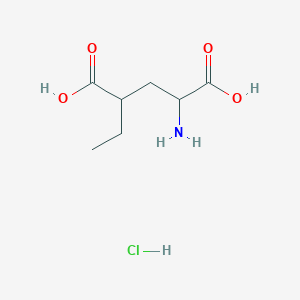
4-Ethylglutamic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylglutamic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO4 and a molecular weight of 211.647 g/mol It is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylglutamic acid hydrochloride typically involves the alkylation of glutamic acid derivatives. One common method is the reaction of glutamic acid with ethyl halides under basic conditions to introduce the ethyl group at the desired position. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process includes the use of reactors for controlled addition of reagents, followed by purification steps such as crystallization and filtration to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethylglutamic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Ethylglutamic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-ethylglutamic acid hydrochloride involves its interaction with specific molecular targets. As a derivative of glutamic acid, it may interact with glutamate receptors in the nervous system, influencing neurotransmission. The compound can activate both ionotropic and metabotropic glutamate receptors, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Glutamic Acid: The parent compound, widely used in protein synthesis and neurotransmission.
4-Aminobenzoic Acid Hydrochloride: Another derivative with different functional groups and applications.
3-Ethyl-3-Methylglutaric Acid: A structurally similar compound with distinct chemical properties.
Uniqueness: 4-Ethylglutamic acid hydrochloride is unique due to the presence of the ethyl group, which imparts specific chemical and biological properties. This modification can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
160806-20-2 |
|---|---|
Molekularformel |
C7H14ClNO4 |
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
2-amino-4-ethylpentanedioic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c1-2-4(6(9)10)3-5(8)7(11)12;/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12);1H |
InChI-Schlüssel |
PYERNUXYVJCBSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(C(=O)O)N)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



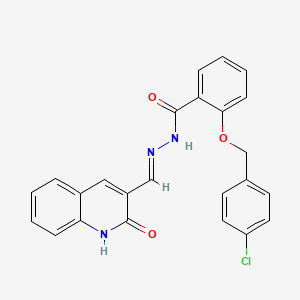


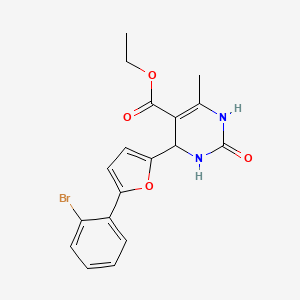

![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)
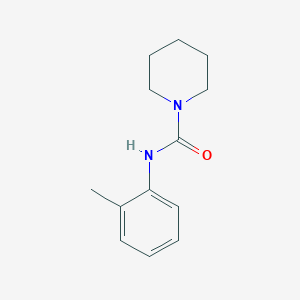

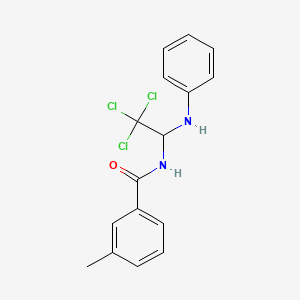

![4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)
![1,3-Diazaspiro[4.5]decane-2-thione](/img/structure/B11952930.png)
![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)
